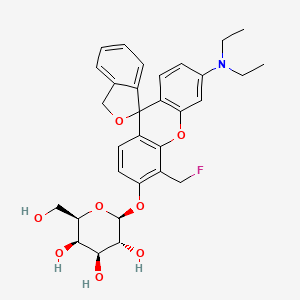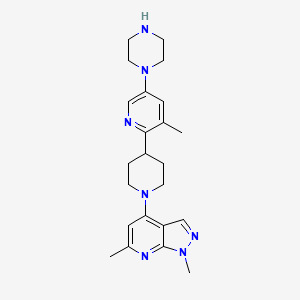
TLR7/8/9 antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7/8/9 antagonist 2: is a compound that targets toll-like receptors 7, 8, and 9. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and initiating immune responses. By antagonizing these receptors, this compound can modulate immune responses, making it a valuable tool in immunotherapy and other medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8/9 antagonist 2 typically involves the construction of a heterocyclic scaffold, which is a common feature in many small-molecule antagonists. The synthetic route may include steps such as cyclization, functional group modifications, and purification processes. Specific reagents and conditions vary depending on the desired structural features and activity of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: TLR7/8/9 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: TLR7/8/9 antagonist 2 is used in chemical research to study the structure-activity relationships of toll-like receptor antagonists. This helps in designing more potent and selective compounds for therapeutic use.
Biology: In biological research, this compound is used to investigate the role of toll-like receptors in immune responses. This includes studying how these receptors contribute to inflammation, autoimmunity, and pathogen recognition.
Medicine: In medical research, this compound is explored for its potential in treating various diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. By modulating immune responses, this compound can help in developing new immunotherapeutic strategies.
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its ability to modulate immune responses makes it a valuable candidate for developing new treatments for immune-related diseases.
Wirkmechanismus
Molecular Targets and Pathways: TLR7/8/9 antagonist 2 exerts its effects by binding to toll-like receptors 7, 8, and 9, preventing their activation by pathogen-associated molecular patterns. This inhibition blocks downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting these pathways, this compound can reduce inflammation and modulate immune responses.
Vergleich Mit ähnlichen Verbindungen
Imiquimod: A TLR7 agonist used in the treatment of certain skin conditions.
CL097 and CL075: Synthetic small molecules with TLR7/8 agonistic activity.
Bromopirone, Tilorone, Loxoribine, and Isatoribine: Other synthetic heterocyclic small molecules with TLR7/8 agonistic activity .
Uniqueness: TLR7/8/9 antagonist 2 is unique in its ability to antagonize multiple toll-like receptors simultaneously. This broad-spectrum activity allows for more comprehensive modulation of immune responses compared to compounds that target only one or two receptors. This makes this compound a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C23H31N7 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1,6-dimethyl-4-[4-(3-methyl-5-piperazin-1-ylpyridin-2-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H31N7/c1-16-12-19(29-10-6-24-7-11-29)14-25-22(16)18-4-8-30(9-5-18)21-13-17(2)27-23-20(21)15-26-28(23)3/h12-15,18,24H,4-11H2,1-3H3 |
InChI-Schlüssel |
RNROUDULHISHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2CCN(CC2)C3=C4C=NN(C4=NC(=C3)C)C)N5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
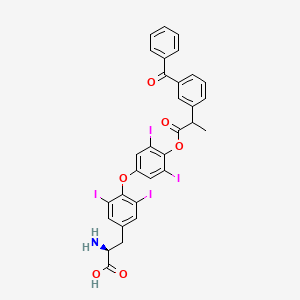
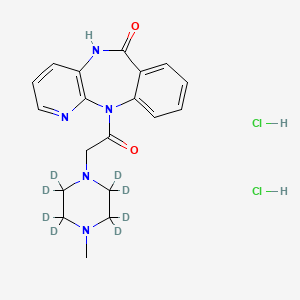
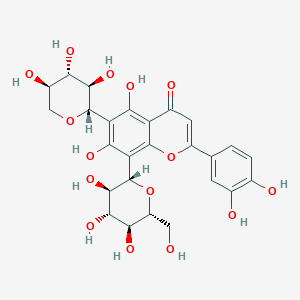
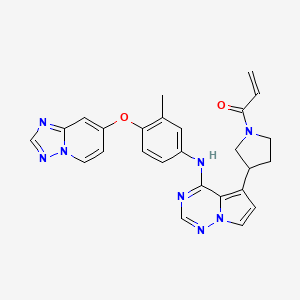
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
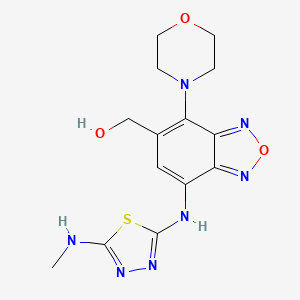
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)




![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
